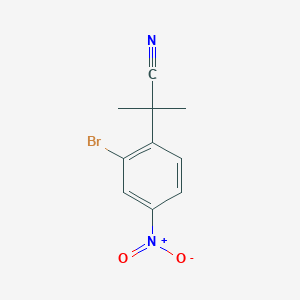![molecular formula C7H12ClNO B11717750 3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride is a chemical compound with the molecular formula C7H11NO.ClH and a molecular weight of 161.63 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes an azetidine ring fused to a bicyclo[3.1.0]hexane moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Chemical Reactions Analysis
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride include:
- Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-5’-carboxylate 2,2,2-trifluoroacetate
- 3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] hydrochloride lies in its specific spiro-fused structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-2-9-7(6(1)5)3-8-4-7;/h5-6,8H,1-4H2;1H |
InChI Key |
BXRQSWLTYYWGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3(CNC3)OC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
![[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride](/img/structure/B11717728.png)

![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)
